molecular formula C16H21N5OS B2988321 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1234969-26-6

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2988321
CAS RN: 1234969-26-6
M. Wt: 331.44
InChI Key: MCORFQJOVKOAEW-UHFFFAOYSA-N
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Description

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as PPM1K inhibitor, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Pyrimidine derivatives, including those synthesized from urea and thiourea, are highlighted for their significant antimicrobial activities. Rathod and Solanki (2018) discussed the synthesis of newer pyrimidine derivatives through a one-pot synthesis method, showing their potential in medical and various other applications due to their antimicrobial properties Rathod & Solanki, 2018.

Antiparkinsonian and Analgesic Activities

A study by Amr, Maigali, and Abdulla (2008) focused on the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, demonstrating their good analgesic and antiparkinsonian activities. This illustrates the therapeutic potential of similar compounds in treating neurological disorders Amr et al., 2008.

Anti-Angiogenic and DNA Cleavage Studies

Novel derivatives, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Compounds such as 10a, 10b, and others showed significant activities, indicating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects Kambappa et al., 2017.

Corrosion Inhibition

Mannich bases derived from urea compounds have been studied for their role as corrosion inhibitors. Jeeva et al. (2015) reported on the effectiveness of such compounds in preventing the corrosion of mild steel surfaces, demonstrating the utility of pyrimidine derivatives in industrial applications Jeeva et al., 2015.

Synthesis of Novel Derivatives for Antibacterial Use

Research by Khames et al. (2021) on the synthesis of new pyrimidine, pyridine, and thiophene derivatives aimed at exploring their antibacterial potential. Their findings contribute to the ongoing search for more effective antimicrobial agents Khames et al., 2021.

properties

IUPAC Name

1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c22-16(20-12-14-3-1-10-23-14)19-11-13-4-8-21(9-5-13)15-17-6-2-7-18-15/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCORFQJOVKOAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

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